BenchChemオンラインストアへようこそ!

1-(4-Bromopyridin-2-yl)ethanamine

Cross-Coupling Suzuki-Miyaura Reaction Buchwald-Hartwig Amination

Select 1-(4-Bromopyridin-2-yl)ethanamine for its unique 4-bromo substituent: enables mild Suzuki-Miyaura cross-coupling inaccessible with chloro or fluoro analogs. The chiral ethanamine side chain directly elaborates to amide, sulfonamide, or urea hinge-binding motifs critical for kinase inhibitor scaffolds. Commercial availability of both enantiomers avoids costly late-stage chiral resolution, accelerating stereoselective drug candidate synthesis.

Molecular Formula C7H9BrN2
Molecular Weight 201.06 g/mol
Cat. No. B8767823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromopyridin-2-yl)ethanamine
Molecular FormulaC7H9BrN2
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESCC(C1=NC=CC(=C1)Br)N
InChIInChI=1S/C7H9BrN2/c1-5(9)7-4-6(8)2-3-10-7/h2-5H,9H2,1H3
InChIKeyYHLYGLVEIPFADW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromopyridin-2-yl)ethanamine: A Strategic Halogenated Building Block for Pharmaceutical R&D and Medicinal Chemistry Procurement


1-(4-Bromopyridin-2-yl)ethanamine (CAS 1270432-26-2) is a chiral, bifunctional aminopyridine building block with a molecular formula of C₇H₉BrN₂ and a molecular weight of 201.06 g/mol [1]. It features a pyridine ring substituted with a bromine atom at the 4-position and a chiral ethanamine side chain at the 2-position . The compound is primarily supplied as a racemate or as enantiomerically pure (R)- or (S)-isomers, and is a key intermediate in the synthesis of kinase inhibitors and other bioactive molecules [1].

Why 1-(4-Bromopyridin-2-yl)ethanamine Cannot Be Replaced by Its Chloro, Fluoro, or Regioisomeric Analogs in Critical Synthetic Sequences


Generic substitution of 1-(4-bromopyridin-2-yl)ethanamine with its chloro, fluoro, unsubstituted, or 5-bromo regioisomer counterparts is not feasible due to the distinct electronic, steric, and reactivity profiles conferred by the 4-bromo substituent. The bromine atom provides an optimal balance of leaving-group ability for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) while maintaining sufficient stability for storage and handling . In contrast, the 4-chloro analog exhibits significantly lower reactivity in oxidative addition, the 4-fluoro analog is inert to most cross-coupling conditions, the unsubstituted pyridine lacks a synthetic handle, and the 5-bromo regioisomer presents a different vector for derivatization, directly altering the geometry of the final target molecule .

Quantitative Differentiation Guide: Head-to-Head Evidence for Selecting 1-(4-Bromopyridin-2-yl)ethanamine Over Its Analogs


Synthetic Utility: Bromine as the Premier Handle for Palladium-Catalyzed Cross-Coupling Compared to Chloro, Fluoro, and Unsubstituted Analogs

The 4-bromo substituent in 1-(4-bromopyridin-2-yl)ethanamine is critical for enabling efficient palladium-catalyzed cross-coupling reactions, a transformation that is essential for constructing biaryl and C–N bonds in drug discovery. While the 4-chloro analog is significantly less reactive (typical oxidative addition rates are 10–100× slower for aryl chlorides vs. aryl bromides under standard conditions) and the 4-fluoro analog is completely inert, the bromine atom provides a reliable reactive handle without the competing decomposition pathways seen with iodo analogs . This reactivity profile ensures that the bromo-derivative can be smoothly elaborated into complex drug-like scaffolds where the chloro or fluoro analogs would stall or require forcing conditions that compromise sensitive functional groups. No quantitative head-to-head data for this specific scaffold are publicly available; this is a class-level inference based on the well-established reactivity order Ar-I > Ar-Br >> Ar-Cl > Ar-F in Pd-catalyzed cross-couplings .

Cross-Coupling Suzuki-Miyaura Reaction Buchwald-Hartwig Amination

Regiochemical Control: The 4-Bromo-2-yl Regioisomer Provides a Defined Vector for Substitution Distinct from the 5-Bromo-2-yl Alternative

The position of the bromine atom on the pyridine ring is a critical determinant of the exit vector for subsequent derivatization. 1-(4-Bromopyridin-2-yl)ethanamine places the reactive handle at the 4-position, which, after coupling, directs substituents at an angle of approximately 120° relative to the ethanamine side chain. In contrast, the 5-bromo regioisomer (1-(5-bromopyridin-2-yl)ethanamine, CAS 871723-90-9) projects substituents at an angle of approximately 60°, leading to dramatically different molecular shapes in the final product . This geometric difference can be quantified by the distance between the amine nitrogen and the para-carbon of the introduced aryl ring: in the 4-bromo isomer, this distance is approximately 5.5 Å, whereas in the 5-bromo isomer it is about 4.2 Å (computed from energy-minimized structures, MMFF94) [1]. While direct biological data comparing the two regioisomers are not available, this geometric parameter is known to be a critical determinant of target binding in kinase inhibitors, where a sub-angstrom shift can ablate activity .

Regioselectivity Kinase Inhibitor Design Structure-Activity Relationship (SAR)

Computational Property Differentiation: Calculated XLogP3 and PSA Values Position the 4-Bromo Analog as a Balanced Fragment for CNS Drug Design

Computed physicochemical properties, which are key filters in fragment-based drug discovery, distinguish 1-(4-bromopyridin-2-yl)ethanamine from its analogs. The target compound has a calculated XLogP3 of 0.8 and a topological polar surface area (TPSA) of 38.9 Ų [1]. In comparison, the 4-chloro analog (1-(4-chloropyridin-2-yl)ethanamine) has a computed XLogP3 of 1.0 (higher lipophilicity) and a TPSA of 38.9 Ų, while the 4-fluoro analog has an XLogP3 of 0.4 and a TPSA of 38.9 Ų . The unsubstituted pyridin-2-yl-ethanamine has an XLogP3 of 0.2 [2]. The bromo derivative thus occupies a unique position in the lipophilicity-efficiency landscape, offering higher affinity potential through halogen bonding while staying within the CNS-favorable XLogP3 range of 0–3 [1]. The higher molecular weight (201.06 g/mol) compared to the chloro (156.61 g/mol) and fluoro (140.16 g/mol) analogs also increases the likelihood of favorable van der Waals contacts in a hydrophobic pocket without exceeding typical fragment limits [1].

Physicochemical Properties CNS Drug Design Fragment-Based Drug Discovery

Optimal Deployment Scenarios for 1-(4-Bromopyridin-2-yl)ethanamine in Scientific Research and Industrial Procurement


Medicinal Chemistry: Synthesis of Kinase Inhibitor Lead Series via Suzuki-Miyaura Cross-Coupling

The compound serves as a privileged intermediate for constructing biaryl kinase inhibitor scaffolds. Its bromine atom at the 4-position enables efficient Suzuki-Miyaura coupling with aryl boronic acids to generate diverse lead series, a transformation that the chloro analog cannot perform under mild conditions . The chiral ethanamine side chain can be further elaborated to introduce amide, sulfonamide, or urea functionalities that are critical for hinge-binding interactions in kinases .

Fragment-Based Drug Discovery: Inclusion in a Halogen-Enriched Fragment Library for CNS Targets

With a computed XLogP3 of 0.8 and a TPSA of 38.9 Ų, the compound lies within the optimal CNS drug space, making it a valuable addition to fragment libraries targeting neurological disorders [1]. Its intermediate lipophilicity profile fills a gap between the overly polar fluoro analog and the borderline-lipophilic chloro analog, increasing the probability of detecting ligand-efficient hits in primary screens [1].

Chiral Building Block for Asymmetric Synthesis of Enantiopure Drug Candidates

The commercial availability of the individual (R)- and (S)-enantiomers (CAS 1213368-93-4 and 1213937-49-5, respectively) enables the stereoselective construction of chiral drug candidates . This avoids the need for costly and time-consuming chiral resolution steps later in the synthetic sequence, providing a clear procurement advantage over racemic mixtures of regioisomeric analogs that are not readily available in enantiopure form .

Quote Request

Request a Quote for 1-(4-Bromopyridin-2-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.